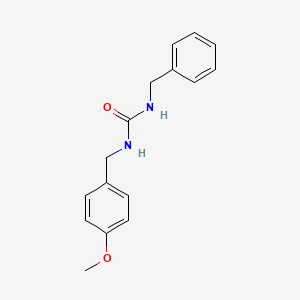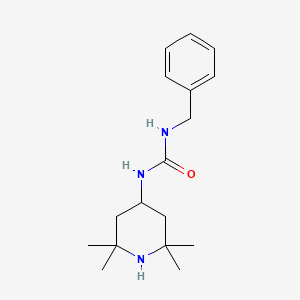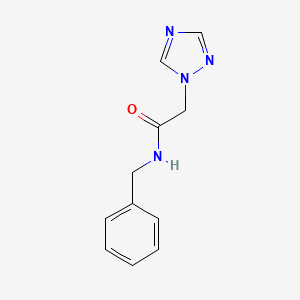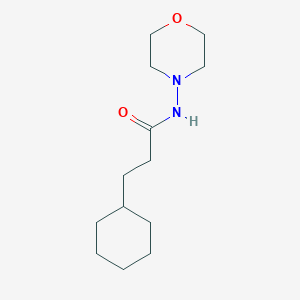
1-(6-chloro-2-pyridyl)-N,N-dimethyl-pyrrolidine-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-chloro-2-pyridyl)-N,N-dimethyl-pyrrolidine-3-amine (also known as CDP-3) is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound has been found to have a wide range of potential applications in scientific research, particularly in the field of neuroscience. In
Mécanisme D'action
CDP-3 works by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. This compound has been found to increase the release of dopamine and acetylcholine in the brain, which can lead to improved cognitive function and mood. Additionally, CDP-3 has been found to have neuroprotective properties, which may help to prevent or slow the progression of neurological disorders.
Biochemical and Physiological Effects:
CDP-3 has been found to have a wide range of biochemical and physiological effects. This compound has been found to increase the activity of certain enzymes in the brain, including choline acetyltransferase and dopamine-beta-hydroxylase. Additionally, CDP-3 has been found to increase the expression of certain genes in the brain, including those involved in neurotransmitter synthesis and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
CDP-3 has a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its potential pharmacological properties. Additionally, CDP-3 has been found to have a wide range of potential applications in scientific research, particularly in the field of neuroscience. However, there are also some limitations to the use of CDP-3 in laboratory experiments. For example, this compound can be difficult to work with due to its potential toxicity, and it may not be suitable for certain types of experiments.
Orientations Futures
There are many potential future directions for research on CDP-3. One area of interest is the potential use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanisms of action of CDP-3, as well as its potential side effects and toxicity. Other potential future directions for research on CDP-3 include exploring its potential applications in the treatment of depression, anxiety, and other mood disorders, as well as its potential use as a cognitive enhancer.
Méthodes De Synthèse
CDP-3 can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with 1,3-dimethyl-2-imidazolidinone, followed by the addition of sodium hydride and N,N-dimethylformamide. This reaction produces the intermediate 1-(6-chloro-2-pyridyl)-2-(N,N-dimethylamino)ethanone, which is then reacted with pyrrolidine to yield the final product, CDP-3.
Applications De Recherche Scientifique
CDP-3 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a wide range of potential uses, including as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CDP-3 has been found to have potential applications in the treatment of depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
1-(6-chloropyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14(2)9-6-7-15(8-9)11-5-3-4-10(12)13-11/h3-5,9H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESZHKIMVIQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)


![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)




![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)


![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)